

Environmental Impact of Disperse Yellow 232 Discharge: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 232*

Cat. No.: *B139963*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 232 (CAS No. 35773-43-4), a fluorescent yellow dye belonging to the coumarin class, is utilized in the textile industry for dyeing synthetic fibers. The discharge of wastewater containing this dye into the environment is a significant concern due to the potential for ecotoxicity, persistence, and the formation of harmful degradation byproducts. This technical guide provides a comprehensive overview of the environmental impact of **Disperse Yellow 232** discharge. Owing to a notable scarcity of publicly available empirical data specific to **Disperse Yellow 232**, this guide employs a read-across approach, leveraging data from structurally similar disperse and azo dyes to infer its likely environmental behavior and toxicity. This document details the physicochemical properties of **Disperse Yellow 232**, outlines its potential environmental fate and ecotoxicological effects, and provides standardized experimental protocols for its assessment. Furthermore, this guide presents logical workflows for environmental analysis and a hypothetical degradation pathway, visualized through Graphviz diagrams, to support further research and risk assessment.

Introduction

The textile industry is a major contributor to water pollution, with a significant portion of the dyes used in the dyeing process being released into wastewater. Disperse dyes, including **Disperse Yellow 232**, are characterized by their low water solubility and are applied to hydrophobic fibers from a fine aqueous dispersion. Their persistence in the environment,

potential for bioaccumulation, and the possible carcinogenicity of their degradation products pose a considerable threat to aquatic ecosystems and human health.[\[1\]](#)[\[2\]](#) This guide aims to provide a detailed technical resource for professionals involved in environmental research and drug development to understand and assess the environmental risks associated with **Disperse Yellow 232**.

Physicochemical Properties of Disperse Yellow 232

A thorough understanding of the physicochemical properties of a substance is fundamental to predicting its environmental fate and transport.

Property	Value	Reference
Chemical Name	3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one	[3]
CAS Number	35773-43-4	[4]
Deleted CAS Number	129038-03-5	[5]
Molecular Formula	C ₂₀ H ₁₇ ClN ₂ O ₃	[6]
Molecular Weight	368.81 g/mol	[6]
Appearance	Yellow powder	[1]
Melting Point	195-196 °C	[6]
Water Solubility	Low (characteristic of disperse dyes)	[2]
LogP (Octanol-Water Partition Coefficient)	4.9 at 25°C (Predicted)	[3]

Environmental Fate and Transport

The environmental fate of **Disperse Yellow 232** is governed by its low water solubility and moderate to high lipophilicity, as suggested by its predicted LogP value.

- Persistence and Biodegradation: Disperse dyes are generally resistant to aerobic biodegradation due to their complex aromatic structures.[\[2\]](#) Information on the biodegradability of **Disperse Yellow 232** is not readily available.[\[7\]](#) However, based on the behavior of other disperse and azo dyes, it is expected to be persistent in the environment. Under anaerobic conditions, such as in sediments, the primary degradation pathway for azo dyes involves the reductive cleavage of the azo bond by microbial azoreductases, leading to the formation of aromatic amines, which can be more toxic than the parent dye.[\[8\]](#)[\[9\]](#)
- Bioaccumulation: The potential for bioaccumulation is related to the octanol-water partition coefficient (LogP). While a predicted LogP of 4.9 suggests a potential for bioaccumulation in aquatic organisms, the actual bioaccumulation will also depend on factors like metabolism and elimination rates within the organism. Specific bioaccumulation studies on **Disperse Yellow 232** are not available.[\[7\]](#)
- Sorption and Mobility: Due to its low water solubility, **Disperse Yellow 232** is expected to have a strong affinity for organic matter in soil and sediment. This sorption will limit its mobility in the environment but increase its persistence in these compartments, making it available for benthic organisms.[\[1\]](#)

Ecotoxicological Profile

Quantitative ecotoxicity data for **Disperse Yellow 232** is not available in the public domain.[\[7\]](#) Therefore, a qualitative assessment based on the general properties of disperse dyes is provided. Disperse dyes can be toxic to aquatic organisms, with effects ranging from acute lethality to chronic impacts on reproduction and development.[\[2\]](#) The breakdown products, particularly aromatic amines, can also exhibit significant toxicity.[\[9\]](#)

Table 1: Representative Ecotoxicity Data for Structurally Similar Disperse Dyes (Read-Across Approach)

Test Organism	Endpoint	Concentration (mg/L)	Dye	Reference
Pimephales promelas (Fathead Minnow)	96h LC50	< 500	General Disperse Dyes	[2]
Daphnia magna (Water Flea)	48h EC50	Not Available	-	-
Green Algae (Scenedesmus subspicatus)	72h IC50	Not Available	-	-

Note: This table is for illustrative purposes and highlights the lack of specific data for **Disperse Yellow 232**. The provided value is a general threshold for aquatic toxicity classification.

Experimental Protocols

Standardized experimental protocols are crucial for assessing the environmental impact of chemical substances. The following are detailed methodologies based on OECD Guidelines for the Testing of Chemicals.

Ready Biodegradability - OECD 301

This set of guidelines provides six methods to screen for ready biodegradability in an aerobic aqueous medium. The CO₂ Evolution Test (OECD 301B) is a commonly used method.[10][11][12]

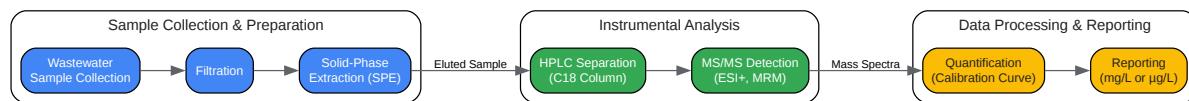
- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the measurement of the CO₂ produced.
- Inoculum: Activated sludge, sewage effluent, or surface water.
- Test Duration: 28 days.

- Analysis: The amount of CO₂ produced is determined by trapping it in a barium or sodium hydroxide solution and titrating the remaining hydroxide, or by using a total organic carbon (TOC) analyzer.
- Pass Level: A substance is considered readily biodegradable if the percentage of theoretical CO₂ evolution (ThCO₂) reaches 60% within a 10-day window during the 28-day test period. The 10-day window begins when 10% of the ThCO₂ has been produced.[\[11\]](#)

Acute Aquatic Toxicity

- Principle: Fish are exposed to the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.
- Test Species: Rainbow trout (*Oncorhynchus mykiss*), Zebra fish (*Danio rerio*), or Fathead minnow (*Pimephales promelas*).
- Test Conditions: A semi-static or flow-through system is recommended for substances that are unstable in the test medium.
- Concentrations: A range of concentrations is tested to determine the LC50. A limit test at 100 mg/L can be performed initially.[\[13\]](#)
- Principle: *Daphnia magna* are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.
- Test Organism: *Daphnia magna*.
- Test Duration: 48 hours.
- Endpoint: Immobilisation (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel).
- Principle: Exponentially growing cultures of a selected green alga are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control culture is determined.
- Test Organism: *Scenedesmus subspicatus* or other recommended algal species.

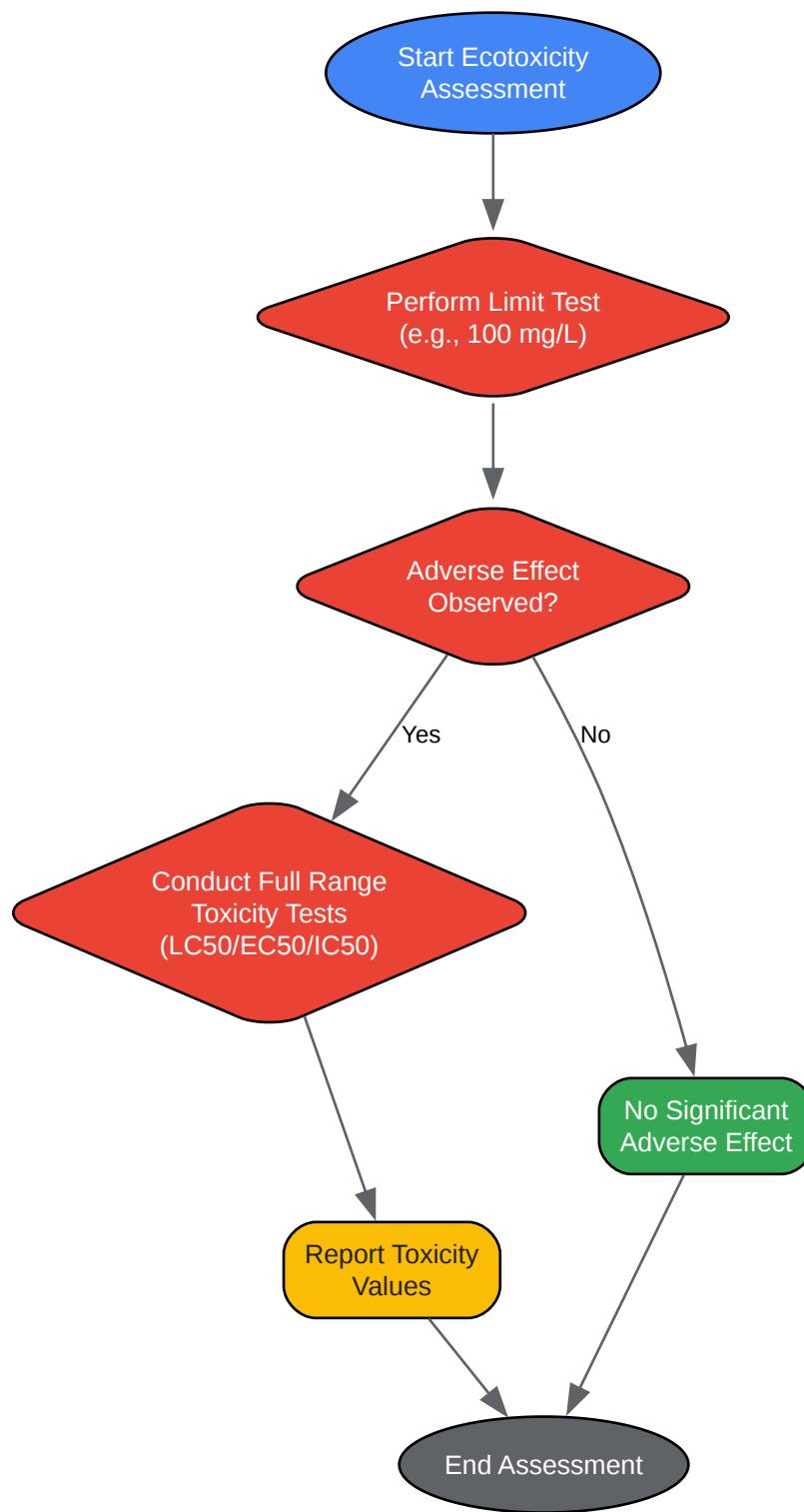
- Test Duration: 72 hours.
- Endpoint: Inhibition of growth, expressed as the concentration that causes a 50% reduction in growth (IC₅₀).


Analytical Methods for Quantification in Wastewater

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of disperse dyes in environmental matrices.[\[14\]](#)

- Sample Preparation: Wastewater samples are typically pre-concentrated and cleaned up using solid-phase extraction (SPE).
- Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of acetonitrile and water (often with formic acid or ammonium acetate as a modifier).
- Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is generally suitable for the analysis of disperse dyes. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification.

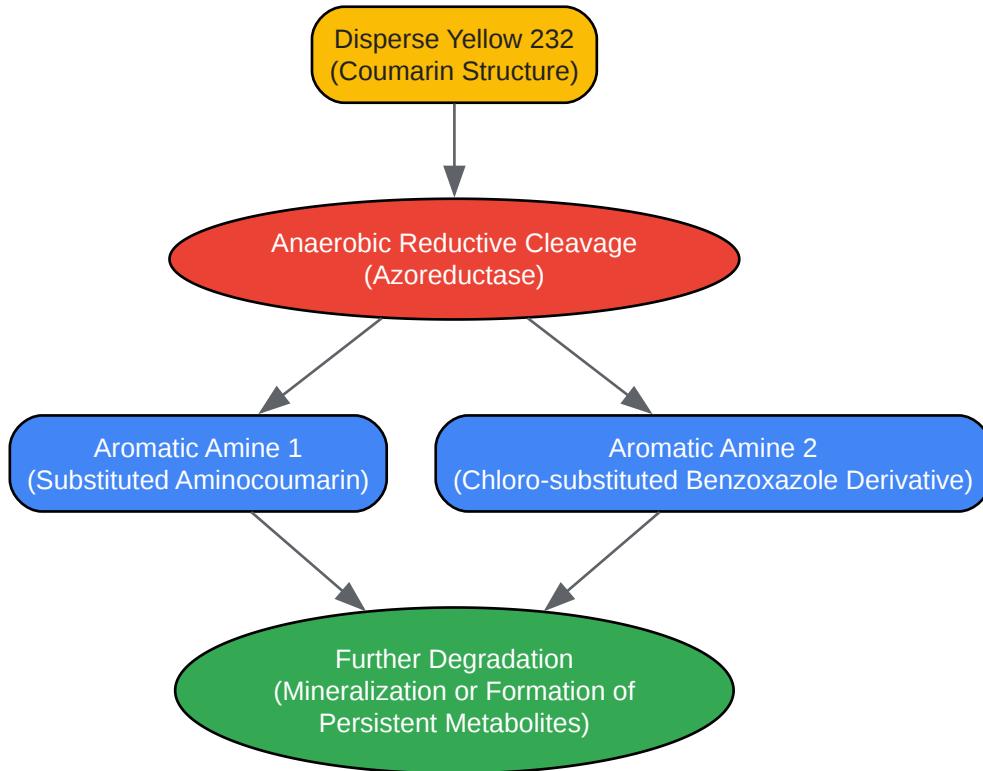
Visualizations


Experimental Workflow for Environmental Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Disperse Yellow 232** in wastewater.

Logical Flow for Aquatic Ecotoxicity Testing



[Click to download full resolution via product page](#)

Caption: Decision tree for aquatic ecotoxicity testing of **Disperse Yellow 232**.

Hypothetical Anaerobic Degradation Pathway

Disclaimer: This is a hypothetical pathway based on the known degradation of other azo dyes. Specific degradation products of **Disperse Yellow 232** have not been empirically identified.

[Click to download full resolution via product page](#)

Caption: Hypothetical anaerobic degradation of **Disperse Yellow 232**.

Signaling Pathways of Concern

While specific signaling pathways affected by **Disperse Yellow 232** are unknown, the degradation products of azo dyes, particularly aromatic amines, are of significant toxicological concern. Some aromatic amines are known to be mutagenic and carcinogenic.^[9] Their mechanisms of toxicity can involve:

- DNA Adduct Formation: Metabolic activation of aromatic amines can lead to the formation of reactive intermediates that bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.^[8]

- Oxidative Stress: Some dye degradation products can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components like lipids, proteins, and DNA.
- Endocrine Disruption: Certain dye molecules and their metabolites have been shown to have endocrine-disrupting effects, interfering with the normal function of hormones.

Further research is needed to elucidate the specific molecular toxicology and affected signaling pathways of **Disperse Yellow 232** and its degradation products.

Conclusion and Future Perspectives

The discharge of **Disperse Yellow 232** into the environment warrants concern due to its likely persistence and the potential toxicity of the parent compound and its degradation products. This technical guide highlights a significant data gap in the scientific literature regarding the specific environmental impact of this dye. The reliance on a read-across approach underscores the urgent need for empirical studies to determine the ecotoxicity, biodegradability, and bioaccumulation potential of **Disperse Yellow 232**.

Future research should focus on:

- Conducting standardized ecotoxicity tests on a range of aquatic organisms to determine LC50, EC50, and IC50 values.
- Performing biodegradability studies under both aerobic and anaerobic conditions to assess its persistence and identify degradation products.
- Investigating the potential for bioaccumulation in relevant aquatic species.
- Elucidating the toxic mechanisms and signaling pathways affected by **Disperse Yellow 232** and its metabolites.

Such data are essential for accurate environmental risk assessment and the development of effective wastewater treatment strategies to mitigate the environmental impact of this and other disperse dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 3. Disperse Yellow 232 | 35773-43-4 [amp.chemicalbook.com]
- 4. Disperse Yellow 232 CAS#: 35773-43-4 [m.chemicalbook.com]
- 5. worlddyeveriety.com [worlddyeveriety.com]
- 6. chembk.com [chembk.com]
- 7. aksci.com [aksci.com]
- 8. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. oecd.org [oecd.org]
- 13. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. agilent.com [agilent.com]
- To cite this document: BenchChem. [Environmental Impact of Disperse Yellow 232 Discharge: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139963#environmental-impact-of-disperse-yellow-232-discharge>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com